Comanic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

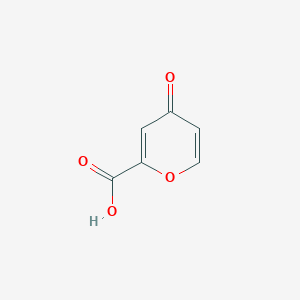

IUPAC Name |

4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMDRPPBUAPWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486729 | |

| Record name | Comanic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-05-8 | |

| Record name | Comanic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Comanic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Comanic Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comanic Acid: A Technical Guide to its Discovery, Synthesis, and Properties

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a heterocyclic organic compound belonging to the pyrone class of molecules.[1] While not as widely recognized as some other natural products, this compound and its derivatives have garnered interest in various scientific fields, particularly as versatile intermediates in organic synthesis for the development of pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its key synthetic pathways, and its physicochemical properties, tailored for researchers, scientists, and drug development professionals.

Historical Background and Discovery

The history of this compound is intrinsically linked to the study of pyrone chemistry and related natural products. While a definitive "discovery" event of this compound as an isolated natural product is not well-documented, its existence was established through chemical synthesis in the late 19th century.

The intellectual precursor to this compound's discovery can be traced to the isolation of chelidonic acid from the greater celandine plant (Chelidonium majus) in 1839.[4] this compound can be derived from the partial decarboxylation of chelidonic acid.

The first documented synthesis of a related compound, coumalic acid, was reported by the German chemist Hans von Pechmann in 1891.[5][6] This synthesis, which involves the reaction of malic acid with fuming sulfuric acid, laid the groundwork for the synthesis of other pyrone carboxylic acids, including this compound. The name "this compound" itself is an alteration of "comenic acid," another related pyrone derivative.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2][7] Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₄ | [8] |

| Molecular Weight | 140.09 g/mol | [2][8] |

| Appearance | White to light yellow crystalline powder | [2][7] |

| Melting Point | 206–209 °C | [9] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water | [10] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| FTIR (KBr) | Characteristic peaks for C=O, C=C, and O-H stretching | [8] |

| ¹³C NMR | Signals corresponding to carbonyl, vinyl, and carboxylic acid carbons | [11] |

| ¹H NMR | Signals for vinyl protons and the carboxylic acid proton | [11] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns | [11] |

Experimental Protocols

Synthesis of this compound (as Coumalic Acid) via the von Pechmann Reaction

This protocol is adapted from the well-established procedure for the synthesis of coumalic acid, which shares the same pyrone carboxylic acid core structure.[9]

Materials:

-

Malic acid (powdered)

-

Concentrated sulfuric acid

-

Fuming sulfuric acid (20-30%)

-

Crushed ice

-

Methanol

-

Decolorizing carbon (e.g., Norit)

Procedure:

-

In a 2-liter round-bottomed flask, place 200 g (1.49 moles) of powdered malic acid and 170 ml of concentrated sulfuric acid.

-

To this suspension, add three 50-ml portions of 20–30% fuming sulfuric acid at 45-minute intervals.

-

After the initial vigorous evolution of gas has subsided, heat the solution on a water bath for 2 hours with occasional shaking.

-

Cool the reaction mixture and pour it slowly onto 800 g of crushed ice with stirring.

-

Allow the mixture to stand for 24 hours to allow for complete precipitation of the crude acid.

-

Filter the precipitate using a Büchner funnel, wash with three 50-ml portions of ice-cold water, and dry on a water bath. The yield of crude acid is typically 75–80 g.

-

For purification, dissolve half of the crude product in five times its weight of hot methanol.

-

Add 3 g of decolorizing carbon and boil the solution.

-

Filter the hot solution and then cool it in an ice bath to induce crystallization.

-

Collect the precipitate by filtration and wash with 25 ml of cold methanol. The mother liquor can be used to recrystallize the remaining crude material.

-

The final yield of bright yellow coumalic acid (this compound analogue), melting at 206–209°C, is typically 68–73 g (65–70%).[9]

Synthesis and Derivation Pathways

The primary historical pathways for obtaining this compound are through the synthesis from malic acid and the decarboxylation of chelidonic acid.

Biological Activities and Applications

While this compound itself is not a widely used therapeutic agent, its pyrone scaffold is a key structural motif in many biologically active natural products.[12] Derivatives of this compound have been investigated for a range of potential applications:

-

Pharmaceutical Intermediates: this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic properties, including anti-inflammatory and analgesic drugs.[2][3]

-

Agrochemicals: It is used in the formulation of herbicides and fungicides.[3]

-

Polymer Chemistry: this compound has applications in the development of new polymers.

-

Food Industry: It has been explored as a potential food preservative.

Some studies have suggested that this compound itself may possess antimicrobial and anti-inflammatory properties, though further research is needed to fully elucidate its biological mechanisms of action.[10]

Conclusion

This compound, a member of the pyrone family of heterocyclic compounds, holds a significant place in the history of organic synthesis. From its conceptual origins tied to the discovery of chelidonic acid to its first synthesis by von Pechmann, it has served as a valuable platform for chemical exploration. While its direct applications are primarily as a synthetic intermediate, the ongoing interest in pyrone-containing molecules for drug discovery and materials science ensures that this compound and its derivatives will continue to be relevant to the scientific community. This guide provides a foundational understanding of its historical context, synthesis, and properties to aid researchers in their future investigations of this versatile compound.

References

- 1. Pyrone - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. The biosynthesis of chelidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2014189926A1 - Synthesis of coumalic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C6H4O4 | CID 12305536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS 499-05-8: Comanicacid | CymitQuimica [cymitquimica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. iosrjournals.org [iosrjournals.org]

Comanic Acid: A Technical Guide to Its Natural Sources, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanic acid, a naturally occurring pyranone derivative, is emerging as a molecule of significant interest in the fields of medicinal chemistry and drug development. While its full therapeutic potential is still being uncovered, preliminary evidence suggests promising antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its natural sources, known analogs, and the underlying mechanisms of its biological activity. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers seeking to explore the therapeutic applications of this intriguing compound.

Introduction

This compound, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is an organic compound with the chemical formula C₆H₄O₄[1][2]. Its structure features a pyranone ring, a class of heterocyclic compounds widely distributed in nature and known for their diverse biological activities[3][4][5]. While research into this compound is still in its early stages, it is recognized for its potential as a scaffold for the synthesis of novel therapeutic agents[6]. This guide aims to synthesize the current understanding of this compound, providing a foundation for future research and development.

Natural Sources and Biosynthesis

While this compound is presumed to be of natural origin, likely from plant or microbial sources, specific organisms that produce it have not yet been definitively identified in the reviewed literature[1]. However, the broader class of compounds to which it belongs, pyran-2-ones, are known to be produced by various fungi and bacteria[3][7].

The biosynthetic pathway for this compound has not been fully elucidated. However, a potential precursor is chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a compound found in some plants. This compound can be obtained through the partial decarboxylation of chelidonic acid[8][9]. The enzymatic machinery responsible for this conversion in a natural system remains a subject for future investigation.

A plausible biosynthetic route, inferred from related pathways, may involve the polyketide pathway, which is responsible for the synthesis of a wide array of aromatic compounds in microorganisms.

Analogs of this compound

The exploration of this compound analogs is an active area of research, with a focus on synthesizing derivatives with enhanced biological activities. Modifications of the core pyranone structure can lead to compounds with altered potency and selectivity. While specific, named analogs of this compound are not extensively documented in the public domain, the synthesis of various pyran derivatives with antimicrobial and anti-inflammatory properties is a well-established field[10][11][12][13][14][15][16][17]. Research into the synthesis of 4-oxo-4H-pyran-2-carboxylic acid derivatives is ongoing, with the aim of developing novel therapeutic agents[18].

Biological Activity

Preliminary studies suggest that this compound possesses both antimicrobial and anti-inflammatory properties[1][6].

Antimicrobial Activity

Anti-inflammatory Activity

This compound is purported to have anti-inflammatory effects, a property shared by many natural and synthetic coumarin (B35378) and cinnamic acid derivatives[12][14][15][17][21]. The anti-inflammatory activity of these related compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[[“]][23][24][25][26][27]. Quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound in relevant inflammatory assays are needed to fully characterize its potential.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Synthesis of this compound from Chelidonic Acid

This protocol describes a potential laboratory synthesis of this compound via the decarboxylation of chelidonic acid.

Materials:

-

Chelidonic acid

-

High-boiling point solvent (e.g., glycerol)

-

Heating mantle with stirring capabilities

-

Condenser

-

Filtration apparatus

-

Recrystallization solvent (e.g., water or ethanol)

Procedure:

-

Dissolve chelidonic acid in a suitable high-boiling point solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Heat the mixture to a temperature sufficient to induce decarboxylation. The optimal temperature and reaction time should be determined empirically.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If the product precipitates, collect it by filtration. If it remains in solution, use an appropriate extraction method to isolate the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent to obtain the final product.

-

Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.

Antimicrobial Susceptibility Testing (Adaptable for this compound)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

-

This compound or its analog

-

Sterile 96-well microtiter plates

-

Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic/antifungal

-

Negative control (vehicle solvent)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the wells of the 96-well plate.

-

Add the standardized microbial inoculum to each well, ensuring a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages (Adaptable for this compound)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound or its analog

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathways and Mechanisms of Action

The precise molecular targets and signaling pathways modulated by this compound are not yet fully understood. However, based on the activities of structurally related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory pathways such as NF-κB and MAPK.

Potential Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties have been shown to inhibit this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of MAPK Pathways

MAPK signaling cascades are also critical in mediating inflammatory responses.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Data Summary

Currently, there is a lack of specific quantitative data for the biological activities of this compound in the public domain. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Biological Activity of this compound and Its Analogs (Template)

| Compound | Assay | Target/Organism | Result (MIC/IC50) | Reference |

| This compound | Antimicrobial | Staphylococcus aureus | - | - |

| This compound | Antimicrobial | Escherichia coli | - | - |

| This compound | Antimicrobial | Candida albicans | - | - |

| This compound | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | - | - |

| Analog 1 | ... | ... | ... | ... |

| Analog 2 | ... | ... | ... | ... |

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new therapeutic agents. Its potential antimicrobial and anti-inflammatory properties warrant further investigation. Key areas for future research include:

-

Identification of Natural Sources: A systematic screening of plants, fungi, and bacteria is needed to identify natural producers of this compound.

-

Elucidation of the Biosynthetic Pathway: Understanding the enzymatic steps involved in this compound biosynthesis could enable its biotechnological production.

-

Quantitative Biological Evaluation: Rigorous testing of this compound and its synthesized analogs is required to determine their specific antimicrobial and anti-inflammatory potencies.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential and for rational drug design.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of this compound. As more data becomes available, a clearer picture of its therapeutic utility will emerge, potentially leading to the development of novel drugs for a range of diseases.

References

- 1. CAS 499-05-8: Comanicacid | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H4O4 | CID 12305536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Microbial pyran-2-ones and dihydropyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 9. merriam-webster.com [merriam-webster.com]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 13. mdpi.com [mdpi.com]

- 14. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. consensus.app [consensus.app]

- 23. Inflammatory cytokines enhance muscarinic-mediated arachidonic acid release through p38 mitogen-activated protein kinase in A2058 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Comanic Acid (CAS 499-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanic acid (CAS 499-05-8), a pyrone derivative with the chemical name 4-oxo-4H-pyran-2-carboxylic acid, is a versatile organic compound with significant potential in pharmaceutical and agrochemical research and development. Its unique chemical structure serves as a valuable scaffold for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. Particular focus is given to its role as a synthetic intermediate and its potential modulation of key signaling pathways relevant to drug discovery.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2] It is a six-membered heterocyclic compound containing an oxygen atom, a ketone group, and a carboxylic acid moiety. This combination of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 499-05-8 | [3] |

| Molecular Formula | C₆H₄O₄ | [3] |

| Molecular Weight | 140.09 g/mol | [3] |

| IUPAC Name | 4-oxo-4H-pyran-2-carboxylic acid | [3] |

| Synonyms | γ-Pyrone-2-carboxylic acid | [3] |

| Appearance | White to light yellow to light orange crystalline powder | [2] |

| Melting Point | 253-254 °C | |

| Boiling Point | 354.54 °C at 760 mmHg (Predicted) | |

| Density | 1.542 g/cm³ (Predicted) | |

| pKa | 1.79 ± 0.20 (Predicted) | |

| Solubility | Limited solubility in water, moderate solubility in organic solvents. |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize key spectroscopic data.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (Predicted)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~12-13 (broad s, 1H) | Carboxylic acid proton (-COOH) |

| ~7.0-8.0 (m, 3H) | Pyran ring protons |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) | [3] |

| ~1730 | C=O stretch (carboxylic acid) | [3] |

| ~1650 | C=O stretch (pyranone ring) | [3] |

| ~1600, ~1450 | C=C stretch (pyranone ring) | [3] |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Assignment |

| 140 | [M]⁺ (Molecular ion) |

| 95 | [M - COOH]⁺ |

| 67 | Further fragmentation |

Synthesis of this compound

This compound can be synthesized through various methods, with a common laboratory-scale approach involving the acid-catalyzed cyclization of appropriate precursors.

Experimental Protocol: Synthesis from Malic Acid

This protocol is adapted from established procedures for the synthesis of related pyrone compounds.

Materials:

-

DL-malic acid

-

Concentrated sulfuric acid

-

Fuming sulfuric acid (20-30%)

-

Dichloroethane

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663)

-

Ice

Procedure:

-

To a solution of DL-malic acid (e.g., 5g, 37.29 mmol) in dichloroethane (75 mL), add concentrated sulfuric acid (e.g., 9.94 mL, 186.45 mmol).

-

Heat the reaction mixture to 100 °C for 16 hours.

-

After cooling to room temperature, pour the red solution onto ice and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic extracts with ice-cold water (3x).

-

Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield a mixture of coumalic acid and fumaric acid.

-

The crude product can be purified by recrystallization from methanol.

Biological Activities and Potential Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical sectors.[2][4] While extensive biological data on this compound itself is limited in publicly available literature, its structural motif as a pyrone derivative suggests several potential mechanisms of action.

Anti-inflammatory and Analgesic Potential

This compound is a key intermediate in the development of novel anti-inflammatory and analgesic drugs.[2] The pyrone scaffold is present in various natural and synthetic compounds with known anti-inflammatory properties. The potential mechanisms for this activity may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

Antimicrobial Activity

Some studies have suggested that this compound may possess antimicrobial properties.[5] The pyrone ring is a common feature in many natural products with antibiotic and antifungal activities. The exact mechanism of action is not well-elucidated for this compound but could involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Agrochemical Applications

This compound is utilized in the formulation of herbicides and fungicides.[4] Its derivatives may act by inhibiting specific enzymes or metabolic pathways in weeds and pathogenic fungi, leading to their growth inhibition or death.

Signaling Pathways and Mechanisms of Action (Hypothesized)

Based on the activities of structurally related pyrone derivatives, this compound may modulate several key signaling pathways implicated in various diseases. It is important to note that these are hypothesized pathways based on the broader class of pyrone compounds, and direct experimental evidence for this compound is still needed.

Potential Inhibition of Pro-inflammatory Pathways

Pyrone derivatives have been shown to interfere with pro-inflammatory signaling cascades. A plausible mechanism for the reported anti-inflammatory effects of this compound derivatives could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

Modulation of Cell Growth and Proliferation Pathways

Several studies have demonstrated that pyrone derivatives can modulate signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][6] Dysregulation of these pathways is a hallmark of many cancers. While direct evidence for this compound is lacking, its structural similarity to other bioactive pyrones suggests it could be a valuable lead compound for the development of novel anticancer agents.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of this compound. These should be adapted and optimized based on specific experimental goals and laboratory conditions.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

This compound

-

Positive controls (e.g., ibuprofen, celecoxib)

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a series of dilutions of this compound and the positive controls.

-

In a 96-well plate, add the COX enzyme, the assay buffer, and either this compound, a positive control, or a vehicle control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction according to the EIA kit instructions.

-

Measure the amount of PGE2 produced using the EIA kit and a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Sterile 96-well microtiter plates

-

Positive control (standard antibiotic or antifungal)

-

Negative control (vehicle)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, perform serial dilutions of the this compound stock solution in the broth medium.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include wells for positive and negative controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile platform molecule with significant potential for the development of new pharmaceuticals and agrochemicals. Its established role as a synthetic intermediate, coupled with the known biological activities of the broader class of pyrone derivatives, makes it an attractive target for further investigation. Future research should focus on the detailed elucidation of its mechanisms of action, including the direct experimental validation of its effects on key signaling pathways, and the synthesis and biological evaluation of novel derivatives with enhanced potency and selectivity. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their respective fields.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H4O4 | CID 12305536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Interrelationship of Meconic and Comanic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meconic acid, a dibasic acid naturally present in the opium poppy (Papaver somniferum), has long been recognized as a chemical marker for opium.[1][2] Structurally, it is a di-carboxylic acid derivative of pyran.[2] Closely related to meconic acid is comanic acid, a monobasic pyrone carboxylic acid. The core relationship between these two molecules lies in the chemical transformation of meconic acid into this compound through decarboxylation. This process, typically induced by heat, involves the removal of one of the carboxyl groups from the meconic acid structure.[3] While meconic acid itself exhibits limited direct physiological activity, preliminary research suggests potential anti-inflammatory and antibacterial properties.[4] this compound, on the other hand, has been investigated for its anticholinergic activities and serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed technical overview of the relationship between meconic and comanic acids, presenting comparative quantitative data, experimental protocols for their interconversion, and a visualization of their chemical relationship.

Comparative Physicochemical Data

A summary of the key physicochemical properties of meconic acid and this compound is presented below for direct comparison.

| Property | Meconic Acid | This compound |

| IUPAC Name | 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid[2] | 4-oxo-4H-pyran-2-carboxylic acid[1] |

| Molecular Formula | C₇H₄O₇[2] | C₆H₄O₄[1] |

| Molecular Weight | 200.10 g/mol [2] | 140.09 g/mol [1] |

| Appearance | Colorless crystals[2] | White to light yellow crystalline powder |

| pKa | Data not available | Experimental data available |

| Predicted XLogP3-AA | 0[5] | -0.1 |

| Solubility in Water | Slightly soluble[2] | Limited |

Experimental Protocols

Conversion of Meconic Acid to this compound via Thermal Decarboxylation

The primary method for the synthesis of this compound from meconic acid is through thermal decarboxylation. This process involves heating meconic acid, which results in the loss of a molecule of carbon dioxide.

Materials:

-

Meconic acid

-

Heat-resistant reaction vessel (e.g., round-bottom flask)

-

Heating mantle or oil bath

-

Condenser (optional, for solvent reflux if used)

-

Inert atmosphere (e.g., nitrogen or argon gas), optional

-

Solvent (e.g., high-boiling point solvent like diphenyl ether, optional)

Procedure:

-

Place a known quantity of meconic acid into the reaction vessel.

-

If a solvent is to be used, add it to the vessel to create a slurry or solution. The use of a high-boiling point, inert solvent can aid in uniform heat transfer.

-

Set up the apparatus for heating. If performing the reaction under an inert atmosphere, flush the vessel with nitrogen or argon gas.

-

Heat the reaction mixture to a temperature of 120°C or higher. Meconic acid has been reported to decompose with the evolution of CO₂ when heated to this temperature.[3]

-

Maintain the temperature and monitor the reaction progress. The evolution of gas (CO₂) should be observed. The reaction time will depend on the scale and specific conditions.

-

Upon completion of the reaction (cessation of gas evolution), allow the reaction mixture to cool to room temperature.

-

If a solvent was used, the this compound product may precipitate upon cooling and can be collected by filtration. If no solvent was used, the solid residue is the crude this compound.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Note: This is a generalized procedure based on the principle of thermal decarboxylation of carboxylic acids. The optimal temperature, reaction time, and purification method may require optimization for specific applications.

Logical and Chemical Relationships

The chemical transformation from meconic acid to this compound is a straightforward decarboxylation reaction. This relationship can be visualized as a simple, one-step process.

Signaling Pathways and Biological Activity

Currently, there is a lack of evidence in the scientific literature to suggest a direct, shared signaling pathway in which both meconic acid and this compound play defined roles.

Meconic Acid: While historically considered physiologically inert, recent studies have suggested that meconic acid may possess anti-inflammatory and antibacterial properties, though the mechanisms behind these potential activities are not yet fully elucidated.[4] Its primary and well-established role in a biological context is as a biomarker for the consumption of opium, as it is a natural constituent of the opium poppy.[1][2]

This compound: Research into the biological activities of this compound has indicated potential anticholinergic effects. It is also recognized as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds, where its pyrone scaffold is incorporated into more complex drug molecules.

Due to the absence of a defined, shared signaling pathway, a corresponding diagram has not been included in this guide. Further research is required to determine if these related molecules have any overlapping roles in cellular signaling.

References

Comanic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a pyrone derivative with a unique heterocyclic structure that has garnered interest in various scientific fields, including organic synthesis and medicinal chemistry.[1][2] Its utility as a versatile building block for more complex molecules makes it a valuable compound in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth overview of this compound, covering its nomenclature, physicochemical properties, synthesis, and biological activities, with a focus on presenting data in a clear and accessible format for scientific professionals.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.

Below is a diagram illustrating the primary name and common synonyms for this compound.

Caption: Nomenclature and common synonyms of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4-Oxo-4H-pyran-2-carboxylic acid | [3] |

| CAS Number | 499-05-8 | [3] |

| Molecular Formula | C₆H₄O₄ | [3] |

| Molecular Weight | 140.09 g/mol | [3] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 253-254 °C | |

| Boiling Point (Predicted) | 354.5 ± 37.0 °C at 760 mmHg | |

| Density (Predicted) | 1.542 ± 0.06 g/cm³ | |

| pKa (Predicted) | 1.79 ± 0.20 | |

| Solubility | Moderate solubility in organic solvents; limited solubility in water. | [4] |

| InChI | InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | [3] |

| SMILES | C1=COC(=CC1=O)C(=O)O | [3] |

Spectral Data:

-

Infrared (IR) Spectra: Available from sources such as PubChem, typically obtained via FTIR (KBr pellet or ATR).[3]

-

Mass Spectrometry: Mass spectrometry data is available through databases like PubChem.[3]

Synthesis and Purification

While detailed, step-by-step protocols for the synthesis of this compound are not extensively published, a viable route involves the hydrolysis and subsequent decarboxylation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction described by D. L. Obydennov et al. (2013).[5]

Materials:

-

Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate

-

Dilute Hydrochloric Acid (1:1)

-

Reflux apparatus

-

Standard laboratory glassware

-

Purification setup (e.g., recrystallization apparatus)

Procedure:

-

A solution of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate is prepared in a round-bottom flask.

-

Dilute hydrochloric acid (1:1) is added to the flask.

-

The reaction mixture is heated to reflux for 7 hours.

-

After the reflux period, the reaction is cooled to room temperature.

-

The crude this compound is isolated from the reaction mixture.

-

The product is then purified, typically through recrystallization, to yield this compound.[5]

Note: The reported yield for this reaction is 47%.[5] An alternative starting material for this reaction is isochelidonic acid, which upon decarboxylation under the same conditions, yields this compound with a 43% yield.[5]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The biological activities of this compound are not yet extensively characterized in the scientific literature. However, preliminary studies and the activities of structurally related compounds suggest potential anti-inflammatory and antimicrobial properties.[4]

Potential Anti-inflammatory and Antimicrobial Mechanisms

While specific signaling pathways for this compound have not been elucidated, the mechanisms of action of other anti-inflammatory and antimicrobial carboxylic acids may provide insights into its potential biological functions.

Anti-inflammatory Action: Many anti-inflammatory agents function by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[6] It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

Antimicrobial Action: The antimicrobial mechanisms of carboxylic acids often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient transport. The specific mechanism is dependent on the structure of the acid and the target microorganism.

The diagram below illustrates a generalized signaling pathway for inflammation, which could be a potential target for this compound.

Caption: Potential anti-inflammatory mechanism of this compound via COX inhibition.

Conclusion

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, a potential synthetic route, and an exploration of its prospective biological activities. While further research is needed to fully elucidate its mechanisms of action and to develop detailed experimental protocols for its biological evaluation, the information presented here serves as a valuable resource for scientists and researchers working with this intriguing molecule. The structured data and visual diagrams are intended to facilitate a deeper understanding and encourage further investigation into the applications of this compound in drug discovery and development.

References

- 1. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Interaction of signal transduction pathways in mediating acid secretion by rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Explorations of Comanic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of comanic acid (4-oxo-4H-pyran-2-carboxylic acid). While comprehensive computational studies specifically focused on this compound are limited in publicly available literature, this document outlines the established theoretical frameworks and computational protocols used for closely related pyranone derivatives and carboxylic acids. These approaches are instrumental in understanding the structural, electronic, and reactive properties of this compound, offering valuable insights for its application in medicinal chemistry and materials science.

Theoretical Framework for Computational Analysis

Computational chemistry provides a powerful lens to investigate molecular properties at an atomic level. For a molecule like this compound, several key theoretical concepts are employed to predict its behavior and characteristics.

1.1 Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. Key applications for this compound include:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

-

Vibrational Analysis: Calculating vibrational frequencies to predict infrared (IR) and Raman spectra, and to confirm that an optimized geometry corresponds to a true energy minimum.

-

Electronic Properties: Calculating properties like the molecular electrostatic potential (MEP) to identify regions of positive and negative charge, and the average local ionization energy (ALIE) to pinpoint sites susceptible to electrophilic attack.[1]

-

Reaction Mechanisms: Mapping the energy landscape of chemical reactions to identify transition states and calculate activation energies.

1.2 Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. For this compound, MD simulations can be used to:

-

Solvation Effects: Study how this compound interacts with solvent molecules, such as water.[2]

-

Conformational Analysis: Explore the different shapes a molecule can adopt and their relative stabilities.

-

Binding Interactions: Simulate the interaction of this compound with biological targets like proteins or nucleic acids to predict binding affinities and modes.

Computational Data for this compound and Related Compounds

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄O₄ | PubChem[3] |

| Molecular Weight | 140.09 g/mol | PubChem[3] |

| XLogP3-AA | -0.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Table 2: Selected ¹³C NMR Chemical Shifts (ppm) for this compound and a Related Compound

| Carbon Atom | This compound (in D₂O) | Ethyl Comanate (in CDCl₃) |

| C2 | 156.5 | 152.8 |

| C3 | 115.3 | 119.9 |

| C4 | 176.9 | 178.4 |

| C5 | 146.4 | 118.4 |

| C6 | 142.3 | 155.2 |

| COOH | 164.2 | - |

| Source | --INVALID-LINK--[4] | --INVALID-LINK--[5] |

Quantum chemical calculations have confirmed the presence of an intramolecular hydrogen bond in the this compound molecule.[6]

Detailed Computational Protocols

The following protocols are based on methodologies reported for pyranone derivatives and other carboxylic acids and represent a robust approach for the computational study of this compound.

3.1 Density Functional Theory (DFT) Calculations

This protocol is designed for geometry optimization, vibrational analysis, and the calculation of electronic properties.

-

Software: Gaussian 09 or a similar quantum chemistry package.[7]

-

Methodology:

-

Initial Structure: Build the initial 3D structure of this compound using a molecular editor.

-

Functional and Basis Set: Employ the B3LYP exchange-correlation functional with the 6-31G(d,p) basis set for initial geometry optimization.[1] For higher accuracy, single-point energy calculations can be performed with a larger basis set like 6-311++G(d,p).[1]

-

Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation.

-

Vibrational Frequency Calculation: Conduct a frequency calculation on the optimized geometry to obtain the theoretical vibrational spectrum and to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).

-

Property Calculations: From the optimized geometry, calculate molecular properties such as the molecular electrostatic potential (MEP) and average local ionization energy (ALIE).[1] Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and intramolecular interactions.[7]

-

3.2 Molecular Dynamics (MD) Simulations

This protocol is suitable for studying the behavior of this compound in a solvent environment, such as water.

-

Software: GROMACS, AMBER, or a similar MD package.

-

Force Field: Use a suitable force field for organic molecules, such as the General Amber Force Field (GAFF) or OPLS-AA.

-

Methodology:

-

System Setup:

-

Place the optimized structure of this compound in the center of a simulation box (e.g., a cubic box).

-

Solvate the box with a pre-equilibrated solvent model, such as TIP3P water.

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system if necessary.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

-

Equilibration:

-

Perform a short simulation (e.g., 100 ps) under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Perform a longer simulation (e.g., 1 ns) under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.

-

-

Production Run: Run the production simulation for a sufficient length of time (e.g., 10-100 ns) to collect data for analysis.

-

Analysis: Analyze the trajectory to study properties such as radial distribution functions (to understand solvation structure), hydrogen bonding dynamics, and conformational changes.

-

Visualizations of Computational Workflows

The following diagrams illustrate the logical flow of the computational protocols described above.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H4O4 | CID 12305536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Spectroscopic Data of Comanic Acid: A Technical Guide

Abstract

This technical guide provides a summary of the available spectroscopic data for comanic acid (4-oxo-4H-pyran-2-carboxylic acid, CAS 499-05-8). Due to the limited availability of published experimental data, this document combines predicted and theoretical values with established spectroscopic principles to offer a comprehensive analytical profile. Data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in structured tables. Detailed, standardized experimental protocols for acquiring such data are also provided for researchers. This guide is intended for professionals in chemical research, drug development, and quality control who require a foundational understanding of the spectroscopic characteristics of this compound.

Introduction

This compound is a pyran derivative with the molecular formula C₆H₄O₄. As a heterocyclic organic compound, its structural elucidation and characterization are fundamental for its application in various fields, including organic synthesis and pharmaceutical development. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such molecules. This document serves as a centralized resource for the spectroscopic profile of this compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Solvent: DMSO-d₆

| ¹H NMR Data | ¹³C NMR Data | ||

| Atom No. | Predicted δ (ppm) | Atom No. | Predicted δ (ppm) |

| H3 | 6.65 | C2 | 158.4 |

| H5 | 6.48 | C3 | 114.9 |

| H6 | 8.10 | C4 | 175.1 |

| COOH | 13.5 (broad) | C5 | 111.8 |

| C6 | 149.2 | ||

| COOH | 162.7 |

Note: NMR data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

While a specific experimental spectrum with a complete peak list is not widely published, the characteristic absorption bands for this compound can be determined based on its functional groups. The data presented is consistent with spectra obtained on a Bruker Tensor 27 FT-IR instrument.[1][2]

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| ~3100 | C-H stretch | Alkene (=C-H) | Medium |

| 1760 - 1690 | C=O stretch | Carboxylic Acid | Strong |

| ~1715 | C=O stretch | Ketone (pyrone ring) | Strong |

| 1680 - 1640 | C=C stretch | Alkene | Medium |

| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether | Strong |

| 950 - 910 | O-H bend | Carboxylic Acid | Medium, Broad |

Mass Spectrometry (MS)

Experimental mass spectra for this compound are not broadly published. The following table details predicted mass-to-charge (m/z) ratios for various adducts of this compound, which are crucial for interpretation in electrospray ionization (ESI) mass spectrometry. The monoisotopic mass of this compound is 140.01095860 Da.[1]

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₅O₄]⁺ | 141.01824 |

| [M+Na]⁺ | [C₆H₄O₄Na]⁺ | 163.00018 |

| [M+K]⁺ | [C₆H₄O₄K]⁺ | 178.97412 |

| [M+NH₄]⁺ | [C₆H₈O₄N]⁺ | 158.04478 |

| [M-H]⁻ | [C₆H₃O₄]⁻ | 139.00368 |

| [M+HCOO]⁻ | [C₇H₅O₆]⁻ | 185.00916 |

| [M+CH₃COO]⁻ | [C₈H₇O₆]⁻ | 199.02481 |

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If an internal standard is required, add a small amount of tetramethylsilane (B1202638) (TMS, δ 0.00) or reference the residual solvent peak.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (ambient).

-

Pulse Sequence: Standard single-pulse (zg30).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8 to 16, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: DMSO-d₆.

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard or solvent peak.

-

Integrate signals (for ¹H NMR) and pick peaks.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove all moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the this compound sample into a fine powder.

-

Add approximately 150-200 mg of the dry KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr by trituration until a homogenous mixture is obtained.[1][3]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol (B129727) and water (e.g., 50:50 v/v).

-

To promote ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) can be added to the solvent.

-

-

Instrument Parameters (ESI-QTOF or ESI-Ion Trap):

-

Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes to detect different adducts.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min.

-

Drying Gas Temperature: 300 - 350 °C.

-

Mass Range: Scan from m/z 50 to 500 to cover the expected adducts.

-

Infusion: Introduce the sample solution into the source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the m/z values of the parent ion adducts (e.g., [M+H]⁺, [M-H]⁻).

-

If tandem MS (MS/MS) is performed, select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern for further structural confirmation.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the techniques and the information they provide.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. This compound | C6H4O4 | CID 12305536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

An In-depth Technical Guide to the Solubility and Stability of Comanic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a heterocyclic organic compound with emerging interest in medicinal chemistry and drug development. Its pyran-4-one scaffold is a key structural motif in various biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective formulation and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, detailed experimental protocols, and insights into its potential biological signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 140.09 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow to light orange powder/crystal | --INVALID-LINK-- |

| Predicted pKa | 1.79 ± 0.20 | --INVALID-LINK-- |

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available qualitative and predicted information.

| Solvent | Solubility | Remarks | Source |

| Water | Very slightly soluble | The carboxylic acid group can form hydrogen bonds with water. Solubility is expected to be pH-dependent. | --INVALID-LINK-- |

| Organic Solvents | Moderately soluble | General term, specific quantitative data is lacking. | --INVALID-LINK-- |

| Alcohol | Soluble | The polar nature of alcohols facilitates dissolution. | Inferred from general solubility principles |

| Ammonium Hydroxide | Soluble | The acidic nature of this compound allows it to react with a base to form a more soluble salt. | Inferred from general solubility principles |

Stability Data

The stability of this compound is a critical parameter for its storage and formulation. The 4H-pyran-4-one ring system can be susceptible to degradation under certain conditions.

pH-Dependent Stability: Solutions of this compound are reported to be most stable in the pH range of 4.0 to 6.0. Instability has been observed at concentrations of 25 mg/mL or higher.

General Stability Profile:

-

Hydrolytic Stability: As a carboxylic acid, this compound can undergo esterification reactions. The pyran ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

-

Photostability: The conjugated system in the pyran-4-one ring suggests potential sensitivity to UV light, which could lead to photodegradation.

-

Thermal Stability: While specific data is unavailable for this compound, thermal decomposition of the related 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) to pyran-4-one is a known reaction, suggesting that decarboxylation could be a potential thermal degradation pathway for this compound[1].

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Methodology:

-

Stress Conditions: Expose solutions of this compound to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat solid this compound and a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose solid and solution samples to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify degradation products.

Potential Signaling Pathways

The biological activities of this compound are not yet fully elucidated, but preliminary reports suggest potential interactions with certain signaling pathways.

Anticholinergic Activity

This compound has been reported to exhibit anticholinergic activity. This suggests a possible interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors involved in the parasympathetic nervous system[2][3]. Antagonism of these receptors can lead to a variety of physiological effects.

Hypothesized Anticholinergic Mechanism

Caption: Potential mechanism of this compound's anticholinergic activity.

Inhibition of Benign Prostatic Hyperplasia (BPH)

Reports indicate that this compound may inhibit prostatic hypertrophy. This could be mediated through antagonism of the androgen receptor (AR) signaling pathway or inhibition of 5-alpha reductase, the enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT)[4][5][6].

Potential Anti-BPH Mechanism

Caption: Hypothesized pathways for this compound's effect on BPH.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains limited, this document provides a framework for researchers and drug development professionals to approach the characterization of this promising compound. Further experimental studies are crucial to fully elucidate its physicochemical properties and biological mechanisms of action, which will be vital for its potential translation into therapeutic applications.

References

- 1. The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Natural Androgen Receptor Antagonist Induces Cellular Senescence in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of various pesticides on human 5alpha-reductase activity in prostate and LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

The Untapped Potential of Comanic Acid: A Technical Guide to Its Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comanic acid, a naturally occurring γ-pyrone derivative, presents a scaffold of significant interest for medicinal chemistry and drug discovery. While direct and extensive research into its biological activities remains nascent, preliminary studies and the well-documented bioactivities of its structural analogs and synthetic derivatives suggest a promising landscape for future investigation. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon available data for its derivatives and related pyranone structures. It aims to furnish researchers and drug development professionals with a foundational understanding, detailing potential mechanisms of action, summarizing quantitative data from related compounds, and providing standardized experimental protocols to facilitate further exploration of this intriguing molecule.

Introduction to this compound

This compound (4-oxo-4H-pyran-2-carboxylic acid) is a heterocyclic organic compound. Its structure, featuring a pyranone ring with a carboxylic acid substituent, makes it a versatile starting material for the synthesis of a variety of derivatives. The γ-pyrone core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products with diverse and potent biological activities. While research has heavily focused on other γ-pyrones like kojic acid and maltol, this compound remains a relatively underexplored molecule, representing a frontier for novel therapeutic development.

Potential Biological Activities

Based on the biological profiles of its derivatives and structurally similar compounds, this compound is hypothesized to possess a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

Antimicrobial Activity

While no specific minimum inhibitory concentration (MIC) values for this compound against bacterial or fungal strains have been reported in the reviewed literature, derivatives of 4-oxo-4H-pyran have demonstrated antimicrobial potential. For instance, certain amide derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran have been synthesized and evaluated for their antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Selected 4-Oxo-4H-pyran Derivatives

| Compound | Test Organism | MIC (µg/mL) |

| 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4-methylcoumarin-7-yl)carboxamide] | Staphylococcus aureus | Not specified, but showed high activity |

| Enterococcus faecalis | Not specified, but showed high activity | |

| Escherichia coli | Not specified, but showed high activity | |

| Candida krusei | Not specified, but showed high activity |

Source: Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2- carboxamide Derivatives.

The mechanism of action for pyran-based antimicrobials may involve the chelation of essential metal ions required for microbial growth or the inhibition of key microbial enzymes.

Anti-inflammatory Activity

This compound is suggested to have potential anti-inflammatory properties. This is supported by the known anti-inflammatory effects of many γ-pyrone-containing natural products. The proposed mechanism for this activity often involves the inhibition of key inflammatory mediators and enzymes.

Signaling Pathway: Potential Anti-inflammatory Mechanism of this compound

Methodological & Application

Comanic Acid: A Versatile Heterocyclic Building Block for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Comanic acid, systematically known as 4-oxo-4H-pyran-2-carboxylic acid, is a versatile and highly functionalized heterocyclic compound that has garnered significant interest as a building block in organic synthesis.[1] Its unique pyrone structure, featuring a carboxylic acid, a conjugated enone system, and a ring oxygen, provides multiple reactive sites for a variety of chemical transformations. This makes this compound an attractive scaffold and precursor for the synthesis of a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[2][3]